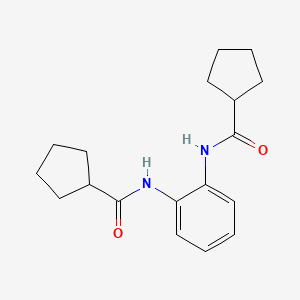
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as CMA, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a white crystalline powder that belongs to the class of sulfonamide compounds.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide acts on the voltage-gated sodium channels in the nervous system. It is thought to block the sodium channels, which reduces the excitability of the neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been shown to decrease the levels of prostaglandins, which are involved in the inflammatory response. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide. One potential direction is to study its potential use in the treatment of epilepsy. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have anticonvulsant properties, and further research could lead to the development of new antiepileptic drugs. Another potential direction is to study its potential use in the treatment of neuropathic pain. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have analgesic properties, and further research could lead to the development of new pain medications. Additionally, further research could be done to understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 3-chloro-2-methylphenylamine with phenylsulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide as a white crystalline solid. The synthesis method has been optimized to increase the yield and purity of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been extensively researched for its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been studied for its potential use in the treatment of epilepsy, neuropathic pain, and inflammation.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-11-13(16)8-5-9-14(11)17-15(18)10-21(19,20)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDJTBGTZXIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)
![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)



![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
